Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate

Description

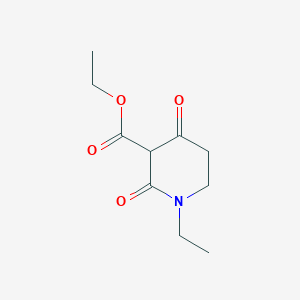

Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate is a piperidine-derived compound featuring a six-membered ring with two ketone groups at positions 2 and 4, an ethyl ester at position 3, and a secondary ethyl substituent at position 1. Its molecular formula is C₁₀H₁₅NO₄ (estimated molecular weight: ~213.2 g/mol). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-3-11-6-5-7(12)8(9(11)13)10(14)15-4-2/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUACORLVIIESFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=O)C(C1=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely documented method involves a condensation reaction between ethyl acetoacetate and ethylamine , followed by cyclization under acidic or basic conditions. Ethyl acetoacetate serves as both the carbonyl source and ester donor, while ethylamine introduces the nitrogen atom required for piperidine ring formation.

The mechanism proceeds via:

- Enolate formation : Deprotonation of ethyl acetoacetate by a base (e.g., sodium ethoxide) generates a nucleophilic enolate.

- Nucleophilic attack : The enolate attacks the electrophilic carbon of ethylamine, forming a β-ketoamide intermediate.

- Cyclization : Intramolecular aldol condensation yields the 2,4-dioxopiperidine core.

- Esterification : Ethanol facilitates the final esterification at the 3-position.

Optimization Parameters

Critical variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate cyclization but risk side reactions |

| Solvent | Anhydrous ethanol | Polar aprotic solvents improve enolate stability |

| Catalyst | Sodium ethoxide | Base strength affects enolate formation rate |

| Reaction Time | 6–8 hours | Prolonged durations increase yield marginally |

Industrial protocols often employ continuous flow reactors to maintain precise temperature control and reduce thermal degradation.

Alkylation-Mediated Ring Formation

Patent-Based Synthesis (EP0334633B1)

An alternative route, described in European Patent EP0334633B1, utilizes alkylation of ethyl-4-pyridyl acetate with ethyl iodide in the presence of potassium tert-butoxide. This method avoids the need for strong acids and enables regioselective introduction of the ethyl group.

Key Steps :

- Alkylation : Ethyl-4-pyridyl acetate (0.5 g, 3 mmol) reacts with ethyl iodide (0.25 mL, 3 mmol) in dry tert-butanol under nitrogen.

- Cyclization : Potassium tert-butoxide (1.5 mmol) induces ring closure via deprotonation and intramolecular nucleophilic attack.

- Workup : Neutralization with dilute HCl followed by extraction with dichloromethane yields the crude product.

Comparative Advantages

- Regioselectivity : Alkylation at the 1-position is favored due to steric and electronic effects.

- Milder Conditions : Conducted at room temperature, reducing energy costs.

- Purity : Patent data report >90% purity without chromatographic purification.

Industrial-Scale Production

Batch vs. Continuous Processes

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Purity | ≥95% | ≥98% |

| Throughput | 50 kg/week | 200 kg/week |

| Solvent Recovery | 60–70% | 90–95% |

Continuous flow systems dominate modern production due to superior heat transfer and automation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted piperidine derivatives .

Scientific Research Applications

Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 2,4-dioxo motif and 1-ethyl/3-ethyl ester substitution. Below is a detailed comparison with key analogues:

Key Differences and Implications

Substituent Effects: 1-Ethyl vs. 1-Methyl (CymitQuimica vs. 1-Cyclopropyl (American Elements): The cyclopropyl substituent introduces ring strain, which may enhance reactivity in cycloaddition or ring-opening reactions . 1-Benzyl (Biopharmacule): The benzyl group adds aromaticity, improving π-π stacking interactions in receptor-ligand systems but may reduce solubility .

Functional Group Variations: 2,4-Dioxo vs.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogues, such as condensation of ethyl acetoacetate derivatives with ethylamine (for 1-ethyl) under acidic conditions. In contrast, the 1-benzyl analogue requires benzylamine and additional protection/deprotection steps .

Physicochemical Properties: Solubility: The 2,4-dioxo group enhances hydrogen-bond acceptor capacity, improving aqueous solubility relative to non-ketone analogues. However, the ethyl ester and alkyl/aryl substituents counterbalance this with increased hydrophobicity . Thermal Stability: Cyclic diketones like the target compound are prone to thermal degradation, whereas Boc-protected derivatives (e.g., Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate) exhibit higher stability .

Research and Application Context

- Pharmaceutical Relevance: Piperidine-2,4-diones are precursors for γ-aminobutyric acid (GABA) analogues and protease inhibitors. The 1-ethyl substituent may modulate blood-brain barrier permeability .

- Agrochemical Potential: Similar compounds (e.g., Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate) are explored as fungicides due to their ability to disrupt microbial cell membranes .

- Limitations : Discontinuation in commercial catalogs highlights challenges in scalability or regulatory hurdles .

Biological Activity

Ethyl 1-Ethyl-2,4-dioxopiperidine-3-carboxylate is a chemical compound characterized by its unique piperidine structure, which incorporates two keto groups at the 2 and 4 positions and an ethyl ester group at the 3 position. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer activity.

Molecular Characteristics

- Molecular Formula : C9H13NO4

- Molecular Weight : 199.21 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may function as a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of cell wall synthesis and interference with bacterial metabolic pathways.

Table: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 32 µg/mL | Disruption of metabolic pathways |

| Pseudomonas aeruginosa | 64 µg/mL | Cell membrane depolarization |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving receptor binding and enzyme inhibition.

Case Study: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed:

- Cell Viability : A reduction in cell viability by approximately 70% at a concentration of 50 µg/mL.

- Apoptosis Induction : Increased expression of pro-apoptotic markers (BAX) and decreased expression of anti-apoptotic markers (BCL-2).

These findings suggest that this compound may be effective in targeting cancer cells while sparing normal cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, leading to altered enzyme activity and subsequent biological effects.

Enzyme Inhibition

Research has identified several enzymes that are inhibited by this compound:

- Dihydrofolate Reductase (DHFR) : Inhibition leads to reduced folate synthesis, essential for DNA replication.

- Cyclooxygenase (COX) : Inhibition may result in decreased inflammatory responses.

Receptor Binding

The compound also exhibits binding affinity for various receptors involved in cellular signaling pathways, which can influence cell growth and apoptosis.

Q & A

Q. How to design kinetic studies on ester group reactivity under acidic/basic conditions?

Q. What protocols ensure reproducibility in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.